molecular formula C14H19N3O5 B1588314 Tyrosyl-Glutamine CAS No. 28252-40-6

Tyrosyl-Glutamine

Cat. No. B1588314
CAS RN: 28252-40-6
M. Wt: 309.32 g/mol
InChI Key: UBAQSAUDKMIEQZ-QWRGUYRKSA-N
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Description

Tyrosyl-Glutamine , also known as Tyr-Gln , is a dipeptide composed of the amino acids tyrosine (Tyr) and glutamine (Gln) . Dipeptides are molecules formed by the condensation of two amino acids, resulting in the elimination of water. Tyr-Gln plays essential roles in various biological processes due to its constituent amino acids’ unique properties.



Synthesis Analysis

The biosynthesis of Tyr-Gln occurs through enzymatic reactions involving tyrosine and glutamine. These amino acids are typically obtained from dietary proteins or synthesized endogenously. The enzyme glutamine synthetase catalyzes the formation of glutamine from glutamate and ammonia. Subsequently, tyrosine and glutamine combine to form Tyr-Gln.



Molecular Structure Analysis

The molecular structure of Tyr-Gln consists of the following components:



  • Tyrosine (Tyr) : An aromatic amino acid with a hydroxyl group (OH) attached to its benzene ring. Tyr contributes to protein stability, cell signaling, and neurotransmitter synthesis.

  • Glutamine (Gln) : A polar, uncharged amino acid with an amide group (CONH₂). Gln is crucial for nitrogen transport, nucleotide synthesis, and maintaining acid-base balance.



Chemical Reactions Analysis

Tyr-Gln participates in various biochemical reactions:



  • Hydrolysis : Tyr-Gln can be hydrolyzed by enzymes called dipeptidases , releasing tyrosine and glutamine.

  • Metabolism : Within cells, Tyr-Gln may undergo further metabolism, contributing to energy production and biosynthetic pathways.



Physical And Chemical Properties Analysis


  • Solubility : Tyr-Gln is water-soluble due to the polar nature of its amino acid constituents.

  • Stability : It is relatively stable under physiological conditions.

  • pH Sensitivity : The stability of Tyr-Gln may be affected by pH changes.


Scientific Research Applications

Biomaterials for Sepsis Treatment

Research has explored the synthesis of novel biomaterials using glutamine (GLN) and L-Tyrosine to treat sepsis in rats. These synthetic biomaterials, including AL-GLN, showed protective effects on myocardium in sepsis symptoms. The study revealed that adjusting the pH value during crystallization maximized product recovery and purity. Myocardial apoptosis index and gene expression in different groups were analyzed, providing insights into the potential therapeutic applications of such biomaterials in sepsis treatment (Zhou, Liu, Sun, & Wang, 2020).

Neonatal Nutrition

A study on extremely low-birth-weight infants assessed the effects of parenteral glutamine supplementation on plasma amino acid concentrations. This research highlighted glutamine as a potentially crucial amino acid in neonatal nutrition, especially for premature infants. The study observed significant increases in plasma glutamine concentrations without apparent biochemical risks, suggesting the importance of glutamine in amino acid solutions for neonatal care (Poindexter, Ehrenkranz, Stoll, Koch, Wright, Oh, Papile, Bauer, Carlo, Donovan, Fanaroff, Korones, Laptook, Shankaran, Stevenson, Tyson, & Lemons, 2003).

Role in Metabolic Enzyme Activity

Glutamine synthetase (GS), a key metabolic enzyme, is affected by tyrosine nitration due to oxidative/nitrosative stress. Studies have shown that tyrosine nitration of GS can lead to reversible and pH-sensitive regulation of protein function. This insight into the molecular mechanism behind the enzyme's activity modulation has potential implications for understanding diseases related to astroglial dysfunction and neuronal survival (Frieg, Görg, Gohlke, & Häussinger, 2021).

Impact on Protein Synthesis and Amino Acid Flux

A study investigated the effect of glutamine on protein balance and amino acid flux across tissues in healthy volunteers. It was found that glutamine provision did not stimulate protein synthesis or attenuate the breakdown of proteins in skeletal muscles. This research contributes to our understanding of glutamine's role in protein dynamics and metabolism in healthy individuals (Svanberg, Möller-Loswick, Matthews, Körner, & Lundholm, 2001).

Applications in Neurotransmission

A study explored amino acid levels, including glutamine and tyrosine, in full-term breastfed infants with different birth weights. This research providednew insights into the role of these amino acids in neurotransmission. The findings suggested that newborns with higher birth weights benefitted from higher concentrations of neurotransmission-related amino acids, offering potential implications for neonatal screening and nutrition (Manta-Vogli, Schulpis, Loukas, & Dotsikas, 2020).

Therapeutic Potential in Chronic Diseases

Research on metabolic effects of glutamine and glutamate ingestion in healthy subjects and persons with chronic obstructive pulmonary disease (COPD) revealed different impacts on plasma amino acid concentration. In both groups, glutamine increased plasma concentrations of citrulline and arginine, which are essential for protein turnover. This study provides a basis for considering glutamine supplementation as a potential therapeutic approach in managing metabolic disturbances in COPD patients (Rutten, Engelen, Wouters, Schols, & Deutz, 2006).

Safety And Hazards


  • Generally Recognized as Safe (GRAS) : Tyr-Gln is considered safe for consumption.

  • Allergenicity : Individuals with allergies to tyrosine or glutamine should exercise caution.

  • Toxicity : No significant toxicity is associated with Tyr-Gln.


Future Directions

Research on Tyr-Gln continues to explore its roles in health and disease. Future investigations may focus on:



  • Biomedical Applications : Developing Tyr-Gln-based therapeutics or diagnostics.

  • Functional Significance : Unraveling its precise functions in specific tissues or conditions.


properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAQSAUDKMIEQZ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427228
Record name Tyrosyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyl-Glutamine

CAS RN

28252-40-6
Record name Tyrosyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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